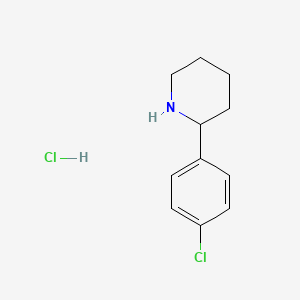

2-(4-Chlorophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMBRSBLGHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589971 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-37-4 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride

Executive Summary & Compound Identity

2-(4-Chlorophenyl)piperidine hydrochloride is a pharmacologically significant piperidine scaffold, distinct from its more common regioisomer, 4-(4-chlorophenyl)piperidine (a precursor to haloperidol and loperamide). While the 4-isomer functions primarily as a dopaminergic/opioid scaffold, the 2-substituted isomer shares structural homology with methylphenidate (Ritalin) and other norepinephrine-dopamine reuptake inhibitors (NDRIs).

This guide details the structural characteristics, validated synthesis routes, and critical handling protocols for the 2-isomer, emphasizing the prevention of hydrodehalogenation during manufacturing—a common pitfall in the synthesis of chlorinated aryl-piperidines.

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-(p-Chlorophenyl)piperidine HCl; Des-acetate Methylphenidate analog |

| CAS Number (Racemic) | 1172776-65-6 |

| CAS Number (S-Isomer) | 1391375-27-1 |

| CAS Number (R-Isomer) | 1391448-39-7 |

| Molecular Formula | C₁₁H₁₄ClN[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 232.15 g/mol |

| Melting Point | 259–260 °C (dec.)[6] |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in DCM |

Structural Analysis & Stereochemistry

Conformational Dynamics

The piperidine ring adopts a chair conformation. In the hydrochloride salt form, the bulky 4-chlorophenyl group at the C2 position exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.

-

Chiral Center: Carbon-2 (C2) is the sole stereocenter.

-

Protonation: The secondary amine nitrogen is protonated, forming a chloride salt. The crystal lattice is stabilized by hydrogen bonding between the ammonium protons (

) and the chloride counter-ion.

Structural Visualization (DOT)

The following diagram illustrates the relationship between the 2-isomer, the 4-isomer, and the methylphenidate pharmacophore.

Figure 1: Structural relationships and pharmacophore mapping. The 2-isomer aligns closely with psychostimulant scaffolds.

Synthesis & Manufacturing Protocol

Route Selection: The Dechlorination Challenge

The most direct synthesis involves the reduction of 2-(4-chlorophenyl)pyridine. However, standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation (cleaving the Ar-Cl bond).

Selected Protocol: Suzuki-Miyaura Coupling followed by Platinum-Catalyzed Hydrogenation in Acidic Media . Platinum (IV) oxide (Adams' catalyst) is selected over Palladium to minimize dechlorination.

Step-by-Step Methodology

Step 1: Suzuki Coupling (Intermediate Synthesis)

Reaction: 2-Bromopyridine + 4-Chlorophenylboronic acid

-

Charge: A 3-neck flask is charged with 2-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and

(0.05 eq). -

Solvent System: Add Toluene:Ethanol (4:1) and aqueous

(2M, 2.0 eq). -

Reflux: Degas with

for 15 min, then reflux at 90°C for 12 hours. -

Workup: Cool, separate organic layer, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Selective Hydrogenation (Critical Step)

Reaction: 2-(4-Chlorophenyl)pyridine +

-

Catalyst Prep: Suspend

(5 mol%) in Glacial Acetic Acid. -

Hydrogenation: Add the pyridine intermediate. Pressurize to 40 psi

in a Parr shaker. -

Monitoring: Run at RT for 4-6 hours. Stop immediately upon consumption of starting material (monitor via HPLC) to prevent dechlorination.

-

Isolation: Filter catalyst over Celite. Concentrate acetic acid.

-

Basification: Dissolve residue in water, adjust pH to >12 with NaOH (aq), and extract with DCM.

Step 3: Salt Formation

-

Dissolve the free base oil in anhydrous diethyl ether.

-

Add 2M HCl in ether dropwise at 0°C.

-

Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram

Figure 2: Optimized synthesis pathway emphasizing the critical selective hydrogenation step.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

** Solvent:**

or -

¹H-NMR (400 MHz, CD₃OD):

- 7.45 (d, 2H, Ar-H): Characteristic of para-substitution.

- 7.35 (d, 2H, Ar-H).

- 4.20 (dd, 1H, C2-H): The benzylic proton. A doublet of doublets indicates coupling with C3 axial/equatorial protons.

- 3.40–3.10 (m, 2H, C6-H): Protons adjacent to nitrogen.

- 2.10–1.60 (m, 6H, Piperidine ring protons).

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Observed Mass: m/z 196.08

. -

Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (

vs

Safety & Handling (MSDS Highlights)

| Hazard Class | Signal Word | Hazard Statement | Precaution |

| Acute Toxicity | Warning | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | Warning | H315: Causes skin irritation.[9] | Wear nitrile gloves. |

| Eye Irritation | Warning | H319: Causes serious eye irritation. | Use safety goggles. |

| Environmental | Warning | H411: Toxic to aquatic life. | Dispose as hazardous waste. |

Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

-

PubChem. (2025).[1][3][10] (2R)-2-(4-chlorophenyl)piperidine hydrochloride.[3] National Library of Medicine. [Link]

-

Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand.[11] Journal of Medicinal Chemistry. [Link](Cited for structural comparison of aryl-piperidine scaffolds).

Sources

- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [chemicalbook.com]

- 3. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. (2S)-2-(4-Chlorophenyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. This compound | 1172776-65-6 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)piperidine hydrochloride CAS number and identifiers

[1]

Executive Summary

2-(4-Chlorophenyl)piperidine hydrochloride is a pharmacologically significant piperidine derivative characterized by a chlorophenyl substituent at the ortho (C2) position of the saturated nitrogen heterocycle.[1] Unlike its 4-substituted counterparts (common in opioid and antipsychotic scaffolds like haloperidol), the 2-substituted scaffold is structurally homologous to the psychostimulant methylphenidate (Ritalin).[1]

This compound serves as a critical chemical probe for investigating monoamine transporter selectivity (specifically DAT and NET) and acts as a versatile intermediate in the synthesis of next-generation norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] This guide outlines its physicochemical identity, validated synthetic pathways, and pharmacological relevance.[1]

Chemical Identity & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-(4-Chlorophenyl)piperidine HCl; 4-Chloro-2-piperidylbenzene HCl |

| CAS Registry Number | 1172776-65-6 (HCl salt); 1391375-27-1 ((S)-isomer HCl) |

| Molecular Formula | C₁₁H₁₄ClN[2][3][4][5] · HCl (C₁₁H₁₅Cl₂N) |

| Molecular Weight | 232.15 g/mol |

| SMILES | ClC1=CC=C(C=C1)C2NCCCC2.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

Synthetic Pathways & Protocols

The synthesis of 2-(4-chlorophenyl)piperidine requires a strategy that constructs the C2-aryl bond while preserving the halogen substituent during the reduction of the pyridine ring. The most robust industrial route involves a Suzuki-Miyaura cross-coupling followed by a selective catalytic hydrogenation .[1]

Core Synthetic Workflow

The synthesis proceeds in two distinct phases:

-

Arylation: Coupling 2-bromopyridine with 4-chlorophenylboronic acid.

-

Heterocycle Reduction: Hydrogenating the pyridine ring without dechlorinating the phenyl group.

Figure 1: Two-step synthetic pathway via Suzuki coupling and selective hydrogenation.[3][4][5][6][7][8][9][10]

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Chlorophenyl)pyridine

Rationale: The Suzuki coupling is preferred over Grignard reagents here to avoid bis-alkylation and ensure regioselectivity at the C2 position.[1]

-

Reagents: Charge a reaction vessel with 2-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and Potassium Carbonate (2.0 eq).

-

Solvent System: Dissolve in a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).[1]

-

Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Reaction: Heat to reflux (100°C) under Nitrogen atmosphere for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[1][4][11]

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pyridine intermediate.

Step 2: Selective Hydrogenation to Piperidine

Rationale: Standard Pd/C hydrogenation often causes hydrodehalogenation (stripping the Chlorine).[1] Platinum Oxide (Adams' Catalyst) in acidic media is selected for its ability to reduce the pyridine ring while kinetically favoring the retention of the aryl chloride under controlled pressures.

-

Setup: Dissolve 2-(4-chlorophenyl)pyridine in Glacial Acetic Acid.

-

Catalyst: Add PtO₂ (5–10 wt%).

-

Hydrogenation: Pressurize with H₂ gas (50 psi / 3.5 bar) in a Parr shaker. Stir at Room Temperature.

-

Critical Control Point: Monitor reaction closely via LC-MS. Stop immediately upon disappearance of starting material to prevent dechlorination.

-

-

Isolation: Filter catalyst through Celite. Concentrate the filtrate to remove AcOH.

-

Salt Formation: Dissolve residue in diethyl ether and treat with 2M HCl in ether. The hydrochloride salt precipitates as a white solid. Recrystallize from EtOH/Ether.

Pharmacological Profile & SAR

2-(4-Chlorophenyl)piperidine functions as a scaffold for Monoamine Reuptake Inhibitors .[1] Its activity profile is distinct from 4-phenylpiperidines (opioid-like) and aligns closely with phenethylamines and 2-benzylpiperidines.[1]

Mechanism of Action[1][3][14][15]

-

Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

-

Effect: Blocks the reuptake of monoamines into the presynaptic neuron, increasing synaptic concentrations.

-

Selectivity: The 4-chloro substitution on the phenyl ring typically enhances affinity for the Serotonin Transporter (SERT) compared to the unsubstituted parent, shifting the profile towards a triple reuptake inhibitor (SNDRI) depending on stereochemistry.

Structure-Activity Relationship (SAR)[1]

Figure 2: Structural modifications and their impact on pharmacological activity relative to the core scaffold.[1]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][12] |

| STOT-SE | H335 | May cause respiratory irritation.[1][12] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

Sources

- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [chemicalbook.com]

- 3. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. CAS 873-77-8: (4-Chlorophenyl)magnesium bromide [cymitquimica.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)piperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenyl)piperidine hydrochloride. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals. This document delves into the synthesis, spectral characterization, solubility, acidity (pKa), and stability of this compound. The guide is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a self-validating and authoritative resource. Detailed experimental protocols, data summaries, and visual diagrams are included to facilitate practical application and a deeper understanding of the molecule's behavior.

Introduction

The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a 4-chlorophenyl group at the 2-position of the piperidine ring imparts specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form is commonly employed to enhance aqueous solubility and stability.

This guide serves as a detailed monograph for 2-(4-Chlorophenyl)piperidine HCl, providing critical physicochemical data and the methodologies to obtain them. Understanding these fundamental properties is the bedrock upon which rational drug design, formulation development, and analytical method development are built.

Chemical Identity and Structure

2-(4-Chlorophenyl)piperidine HCl is the hydrochloride salt of the parent base, 2-(4-Chlorophenyl)piperidine. The presence of a chiral center at the C2 position of the piperidine ring means that the compound can exist as a racemate or as individual enantiomers.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | (R)-2-(4-Chlorophenyl)piperidine hydrochloride, (S)-2-(4-Chlorophenyl)piperidine hydrochloride, (±)-2-(4-Chlorophenyl)piperidine HCl | [1] |

| CAS Number | 1172776-65-6 (unspecified stereochemistry) | |

| Molecular Formula | C₁₁H₁₅Cl₂N | [1] |

| Molecular Weight | 232.15 g/mol | [1] |

| Chemical Structure |  | [1] |

Synthesis

The synthesis of 2-(4-Chlorophenyl)piperidine is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2-(4-chlorophenyl)pyridine. This method is efficient and scalable, making it suitable for pharmaceutical development.[2]

Synthetic Workflow

The overall synthetic strategy involves the formation of the 2-arylpyridine followed by its reduction to the corresponding piperidine and subsequent salt formation.

Experimental Protocol: Catalytic Hydrogenation of 2-(4-Chlorophenyl)pyridine

This protocol outlines a general procedure for the reduction of the pyridine ring. The choice of catalyst, solvent, and reaction conditions can be optimized for yield and purity.

Materials:

-

2-(4-Chlorophenyl)pyridine

-

Platinum(IV) oxide (PtO₂) or other suitable catalyst (e.g., Rh/C)

-

Glacial acetic acid or ethanol

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(4-chlorophenyl)pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂). The catalyst is often handled as a slurry to minimize pyrophoric hazards.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Neutralization and Extraction: If acetic acid was used as the solvent, neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)piperidine base.

-

Salt Formation: Dissolve the crude base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 1M in ethanol or diethyl ether) dropwise with stirring.

-

Isolation: Collect the precipitated 2-(4-Chlorophenyl)piperidine HCl by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale for Experimental Choices:

-

Catalyst: Platinum and rhodium-based catalysts are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the stereoselectivity of the reduction if applicable.

-

Solvent: Acidic media like glacial acetic acid can protonate the pyridine nitrogen, facilitating its reduction. Ethanol is a common alternative for less activated substrates.

-

Pressure: High pressure of hydrogen gas increases the concentration of dissolved hydrogen, thereby accelerating the rate of reaction.

Spectral Properties

The structural elucidation and confirmation of 2-(4-Chlorophenyl)piperidine HCl rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule.

Expected ¹H NMR Spectral Data (Representative): The proton NMR spectrum will show characteristic signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the piperidine ring. The hydrochloride salt form and the solvent can influence the chemical shifts, particularly of the N-H proton and the protons on the carbons adjacent to the nitrogen.

| Proton Assignment | Chemical Shift (δ, ppm) (approximate) | Multiplicity |

| Aromatic Protons | 7.2 - 7.5 | m |

| H-2 (piperidine) | 3.5 - 3.8 | m |

| N-H | 8.5 - 9.5 (broad) | br s |

| H-6 (piperidine, axial & equatorial) | 2.8 - 3.2 | m |

| H-3, H-4, H-5 (piperidine) | 1.5 - 2.2 | m |

Rationale for Assignments:

-

The aromatic protons typically appear in the downfield region (7-8 ppm).

-

The proton at C-2, being adjacent to both the nitrogen and the aromatic ring, will be deshielded and appear further downfield compared to other piperidine protons.

-

The N-H proton of the hydrochloride salt is expected to be a broad singlet at a significantly downfield chemical shift due to protonation and exchange.

-

The remaining piperidine protons will appear in the aliphatic region (1-3 ppm), with complex splitting patterns due to coupling.

Expected ¹³C NMR Spectral Data (Representative): The carbon NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) (approximate) |

| Aromatic C (quaternary, C-Cl) | 132 - 135 |

| Aromatic C (quaternary, C-piperidine) | 140 - 145 |

| Aromatic CH | 128 - 130 |

| C-2 (piperidine) | 60 - 65 |

| C-6 (piperidine) | 45 - 50 |

| C-3, C-4, C-5 (piperidine) | 20 - 35 |

Rationale for Assignments:

-

The aromatic carbons resonate in the 120-150 ppm region.

-

The carbon C-2, attached to both the nitrogen and the phenyl group, will be the most downfield of the aliphatic carbons.

-

The other piperidine carbons will appear in the typical aliphatic range.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) (approximate) | Functional Group | Vibration |

| 3000 - 3100 | C-H (aromatic) | Stretch |

| 2850 - 2950 | C-H (aliphatic) | Stretch |

| 2400 - 2700 (broad) | N⁺-H | Stretch (hydrochloride salt) |

| 1590 - 1610 | C=C (aromatic) | Stretch |

| 1490 | C=C (aromatic) | Stretch |

| 1090 | C-Cl | Stretch |

| 820 | C-H (aromatic, p-disubstituted) | Out-of-plane bend |

Rationale for Assignments:

-

The broad absorption in the 2400-2700 cm⁻¹ region is a hallmark of a secondary amine hydrochloride salt.

-

The C-H stretching vibrations for aromatic and aliphatic groups appear in their characteristic regions.

-

The C-Cl stretch is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, analysis is typically performed on the free base.

Expected Fragmentation Pattern (Electron Ionization - EI): Under EI conditions, the molecular ion of the free base (m/z 195 for C₁₁H₁₄ClN) is expected. Key fragmentation pathways would involve:

-

α-cleavage: Loss of a hydrogen radical from the C-2 position to form a stable iminium ion.

-

Loss of the chlorophenyl group: Cleavage of the C2-aryl bond.

-

Ring fragmentation: Cleavage of the piperidine ring.

Physicochemical Properties

Melting Point

The melting point is a critical parameter for assessing purity and for solid-state characterization.

| Property | Value | Source |

| Melting Point | 259-260 °C |

Aqueous Solubility

The aqueous solubility of a drug candidate is a crucial determinant of its bioavailability. As a hydrochloride salt, 2-(4-Chlorophenyl)piperidine HCl is expected to have significantly higher aqueous solubility than its free base form, particularly at lower pH values.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is the gold standard for determining equilibrium solubility.[3]

Materials:

-

2-(4-Chlorophenyl)piperidine HCl

-

Purified water (or relevant buffer solutions)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of 2-(4-Chlorophenyl)piperidine HCl to a known volume of purified water or buffer in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample to an appropriate concentration and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Rationale for Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed and equilibrium is reached.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state.

-

Filtration: Crucial to separate the dissolved compound from any remaining solid particles, which would lead to an overestimation of solubility.

Acidity Constant (pKa)

The pKa value governs the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor binding. For 2-(4-Chlorophenyl)piperidine HCl, the relevant pKa is that of the protonated piperidine nitrogen.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[4][5]

Materials:

-

2-(4-Chlorophenyl)piperidine HCl

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2-(4-Chlorophenyl)piperidine HCl and dissolve it in a known volume of purified water containing a background electrolyte like KCl to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a burette containing the standardized NaOH solution.

-

Titration: Start stirring the solution and record the initial pH. Add small, precise increments of the NaOH solution and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Rationale for Experimental Choices:

-

Standardized Titrant: Ensures accurate determination of the amount of base added.

-

Constant Ionic Strength: Minimizes changes in activity coefficients during the titration.

-

Temperature Control: The pKa value is temperature-dependent.

Stability Profile

Assessing the stability of a drug candidate is a critical component of its development, ensuring its quality, safety, and efficacy over time. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to promote degradation.

Experimental Protocol: Forced Degradation

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution of the compound to light of a specified wavelength and intensity.

Procedure:

-

Prepare solutions of 2-(4-Chlorophenyl)piperidine HCl and expose them to the different stress conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to separate the API from its degradation products and any other potential impurities.

-

Peak Purity: A photodiode array (PDA) detector can be used to assess the peak purity of the API, ensuring that no degradation products are co-eluting.

-

Mass Balance: The sum of the amount of the API remaining and the amount of degradation products formed should be close to 100% of the initial amount of the API.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 2-(4-Chlorophenyl)piperidine HCl. The synthesis via catalytic hydrogenation, detailed spectral characterization (NMR, IR, MS), and methodologies for determining key parameters such as solubility and pKa have been presented with a focus on both the "how" and the "why." The inclusion of protocols for stability assessment further equips researchers with the necessary tools to evaluate this important chemical entity. The data and methods outlined herein are fundamental for any scientist or professional involved in the discovery, development, and analysis of pharmaceuticals containing the 2-(4-chlorophenyl)piperidine scaffold.

References

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842.

-

University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (2017, June). Solubility determination of salts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpiperidine. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydron;chloride. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-phenylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved from [Link]

Sources

- 1. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Analytical Validation of 2-(4-Chlorophenyl)piperidine Hydrochloride

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals.

Executive Summary

In preclinical drug discovery, substituted piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and antifibrinolytic agents[1]. 2-(4-Chlorophenyl)piperidine hydrochloride is a critical synthetic intermediate and building block. Understanding its exact molecular weight, empirical formula, and the rationale behind its salt formulation is paramount for accurate stoichiometric calculations, yield determination, and downstream synthetic applications.

This whitepaper provides an in-depth technical analysis of the molecular properties of this compound, detailing the causality behind its physicochemical behavior and establishing self-validating protocols for its analytical verification.

Molecular Formula and Weight: The Core Metrics

The accurate determination of molecular weight (MW) and formula is the foundation of synthetic reproducibility.

-

Parent Free Base: The unprotonated form, 2-(4-chlorophenyl)piperidine, has the molecular formula

and a molecular weight of approximately 195.69 g/mol . -

Hydrochloride Salt: Upon treatment with hydrochloric acid, the secondary amine of the piperidine ring is protonated, yielding the hydrochloride salt. The molecular formula becomes

(often written as

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical calibration and stoichiometric scaling[2][4].

| Property | Value | Analytical Significance |

| Chemical Name | This compound | Standard nomenclature for inventory and regulatory filing. |

| Molecular Formula | Used for elemental analysis theoretical calculations. | |

| Average Molecular Weight | 232.15 g/mol | Essential for molarity and yield calculations. |

| Exact Mass (Monoisotopic) | 231.058 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |

| Parent Compound MW | 195.69 g/mol | Target mass observed in positive ionization modes (minus HCl). |

| Hydrogen Bond Donors | 2 | Influences aqueous solubility and target receptor binding. |

| Hydrogen Bond Acceptors | 1 | Dictates interaction with solvent matrices. |

Causality: The Rationale for the Hydrochloride Salt

Why do chemical suppliers and researchers default to the hydrochloride salt rather than the free base? The choice is driven by three fundamental physicochemical principles:

-

Oxidative Stability: Secondary amines in free base piperidines are susceptible to atmospheric oxidation, leading to N-oxide impurities over time. Protonation of the nitrogen lone pair physically blocks this oxidation pathway, significantly extending the reagent's shelf-life.

-

Solubility Kinetics: The free base is highly lipophilic and exhibits poor aqueous solubility, complicating biphasic reactions or biological assays. The HCl salt lowers the partition coefficient (LogP), enabling rapid dissolution in polar protic solvents (e.g., water, methanol) essential for LC-MS analysis and physiological testing.

-

Crystallinity and Handling: Free base piperidines are often viscous oils or low-melting solids. The ionic interactions in the hydrochloride salt promote the formation of a rigid crystalline lattice, allowing for precise gravimetric weighing and purification via recrystallization.

Self-Validating Analytical Protocols

To ensure the integrity of the

Protocol A: Exact Mass Determination via LC-HRMS (ESI+)

-

Objective: Validate the molecular weight of the parent free base decoupled from the chloride counterion.

-

Causality: Electrospray ionization (ESI) in positive mode will strip the non-covalently bound HCl and protonate the secondary amine, yielding an

ion. This confirms the intact piperidine core.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to ensure complete dissociation of the salt. Dilute 1:100 in an aqueous matrix containing 0.1% Formic Acid to force protonation prior to aerosolization.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5-95% Acetonitrile (0.1% FA) over 5 minutes. Rationale: This separates the active pharmaceutical ingredient (API) from any highly polar synthetic impurities.

-

Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation and gas-phase ion generation.

-

Mass Analysis: Scan

100-500 using a Quadrupole Time-of-Flight (Q-TOF) analyzer. -

Validation Checkpoint (Self-Correction): Extract the chromatogram for the theoretical exact mass of

(

Protocol B: Stoichiometric Verification via Elemental Analysis

-

Objective: Confirm the empirical formula

and prove the 1:1 molar ratio of the free base to hydrochloric acid. -

Causality: While LC-MS confirms the parent structure, it is "blind" to the salt form. Combustion analysis proves the total elemental composition, ensuring the material is not a hemi-salt or heavily hydrated.

Step-by-Step Methodology:

-

Desiccation: Dry 5.0 mg of the sample under vacuum (10 mbar) at 40°C for 12 hours. Rationale: Hydrochloride salts are inherently hygroscopic; failing to remove adventitious water will artificially inflate the Hydrogen and Oxygen percentages, failing the validation.

-

Combustion: Combust 1.5 mg of the dried sample in a pure oxygen environment at 950°C inside an elemental analyzer.

-

Gas Quantification: Quantify the evolved gases (

, -

Halogen Titration: Perform a separate Schöniger flask combustion followed by argentometric titration (

) to quantify total chlorine (both covalent and ionic). -

Validation Checkpoint (Self-Correction): The experimental mass percentages must fall within

of the theoretical values for

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS self-validating workflow, demonstrating how sample preparation directly influences ionization and isotopic validation.

LC-HRMS Workflow for Molecular Weight Validation of Piperidine Derivatives.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride." PubChem,[Link]

Sources

- 1. WO2010117323A1 - Method and apparatus for producing heat energy and carbon dioxide - Google Patents [patents.google.com]

- 2. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)piperidine Hydrochloride: A Comparative Analysis in Water and DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenyl)piperidine hydrochloride, a substituted piperidine derivative of interest in pharmaceutical research and development. In the absence of publicly available quantitative solubility data, this document elucidates the fundamental physicochemical principles governing its solubility in two critical solvents: water and dimethyl sulfoxide (DMSO). We present a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers to generate precise and reliable data. The guide further explores the theoretical underpinnings of solvent-solute interactions, offering insights into the differential solubility expected in these polar protic and aprotic media. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of solubility for this class of compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, particularly for oral administration, it must possess adequate aqueous solubility to ensure dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. Poor aqueous solubility is a leading cause of failure for new chemical entities (NCEs) in the development pipeline.

This compound is a hydrochloride salt of a secondary amine. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The hydrochloride form is typically employed to enhance the aqueous solubility and stability of the parent basic compound.[1] Understanding its solubility in both aqueous media (simulating physiological conditions) and organic solvents like DMSO (a standard solvent for initial compound screening and stock solution preparation) is paramount for its progression as a potential therapeutic agent.[2]

This guide will first delve into the theoretical basis for the solubility of this compound in water and DMSO, followed by a detailed experimental workflow for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its structure and the properties of the solvents.

Table 1: Physicochemical Properties of this compound and Solvents

| Property | This compound | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₁₁H₁₄ClN · HCl | H₂O | C₂H₆OS |

| Molecular Weight | 232.15 g/mol [3] | 18.02 g/mol | 78.13 g/mol |

| Structure | A piperidine ring substituted with a 4-chlorophenyl group, as a hydrochloride salt. | A highly polar, protic solvent. | A highly polar, aprotic solvent. |

| Key Features | Ionic salt, contains a polar N-H bond, a nonpolar chlorophenyl group. | Capable of extensive hydrogen bonding (both donor and acceptor). | A strong hydrogen bond acceptor, but not a donor. |

Solubility in Water: The Role of Ionization and Hydrogen Bonding

As a hydrochloride salt, this compound is expected to be significantly more soluble in water than its corresponding free base. This is due to two primary factors:

-

Ionic Nature : In water, the salt readily dissociates into the protonated piperidinium cation and the chloride anion. These ions can then form strong ion-dipole interactions with the polar water molecules, which is an energetically favorable process that promotes dissolution.

-

Hydrogen Bonding : The protonated nitrogen of the piperidinium cation can act as a hydrogen bond donor, while the lone pairs on the oxygen atoms of water molecules act as hydrogen bond acceptors. This further enhances the solvation of the cation.

The presence of the nonpolar 4-chlorophenyl group will somewhat counteract this solubility by introducing a hydrophobic region to the molecule. However, for a molecule of this size, the ionic character of the hydrochloride salt is expected to dominate, leading to appreciable aqueous solubility. The parent compound, piperidine hydrochloride, is described as being freely soluble in water.[4]

Solubility in DMSO: A Powerful Aprotic Solvent

DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. Its ability to dissolve a wide range of substances makes it a valuable solvent in drug discovery.[2]

For this compound, high solubility in DMSO is also anticipated due to:

-

Polarity : The strong dipole of DMSO can effectively solvate the charged piperidinium cation and the chloride anion.

-

Hydrogen Bond Acceptance : The oxygen atom in DMSO is a strong hydrogen bond acceptor and can interact favorably with the N-H group of the protonated piperidine ring.

While DMSO cannot act as a hydrogen bond donor, its overall polarity and ability to disrupt the crystal lattice of the salt make it an excellent solvent for this type of compound. It is common for compounds like this to be prepared as high-concentration stock solutions in DMSO for use in biological assays.[5]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a robust and reproducible means of quantifying the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid. By agitating this mixture for a sufficient period, we ensure that the system reaches a thermodynamic steady state. Subsequent separation of the solid and quantification of the solute in the clear supernatant provides the equilibrium solubility value.

Step-by-Step Experimental Protocol

-

Preparation of Materials :

-

This compound (solid powder).

-

High-purity water (e.g., Milli-Q or equivalent).

-

Anhydrous, high-purity DMSO.

-

Glass vials with screw caps.

-

An orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE) to ensure they do not bind the analyte.

-

An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Experimental Procedure :

-

Add an excess amount of solid this compound to separate vials for each solvent (water and DMSO). "Excess" means that a visible amount of solid remains undissolved.

-

Add a precise volume of the respective solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on the shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Data Analysis and Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted supernatant samples.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

-

Visualization of Key Concepts

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Solvent-Solute Interaction Diagram

Caption: Key intermolecular forces driving solubility in water vs. DMSO.

Conclusion and Field-Proven Insights

While specific solubility values for this compound require empirical determination, a thorough understanding of its chemical structure and the properties of water and DMSO allows for strong predictions. It is anticipated that this compound will exhibit high solubility in both solvents.

-

In Water , the ionic nature of the hydrochloride salt will be the primary driver of solubility, making it a suitable candidate for formulations where aqueous dissolution is required.

-

In DMSO , its high polarity and hydrogen bond accepting capability make it an ideal solvent for creating concentrated stock solutions for high-throughput screening and other in vitro assays.

Researchers working with this and similar compounds should not rely on predicted values alone. The experimental protocol detailed in this guide represents a self-validating system for generating the reliable, quantitative data necessary for informed decision-making in the drug development process. Adherence to such rigorous methodologies ensures the scientific integrity of subsequent research.

References

- BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.

-

PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

- BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

-

ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water? Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

- Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

- Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 35(3), 169-181.

- Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine Product Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 2-(4-Chlorophenyl)piperidine hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Protocol

As a Senior Application Scientist, I approach the handling of chiral piperidine derivatives not merely as a compliance exercise, but as a critical intersection of molecular dynamics and occupational safety. Standard Material Safety Data Sheets (MSDS) often provide generic hazard codes without explaining the underlying chemical behavior. This whitepaper bridges that gap for 2-(4-Chlorophenyl)piperidine hydrochloride , detailing the causality behind its toxicological profile and establishing self-validating laboratory workflows for its safe handling and analytical verification.

Chemical Identity & Molecular Dynamics

This compound is a substituted azacycloalkane utilized primarily as a high-value chiral building block and pharmaceutical intermediate. Structurally, it consists of a basic piperidine ring substituted at the C2 position with a lipophilic 4-chlorophenyl moiety.

The presence of the 4-chlorophenyl group significantly alters the electron density and lipophilicity of the molecule compared to an unsubstituted piperidine[1]. While the hydrochloride salt form is utilized to maximize benchtop stability and aqueous solubility, it fundamentally changes how the compound interacts with biological tissues upon accidental exposure.

Physicochemical Properties

To predict the compound's behavior in both synthetic workflows and biological systems, we must first establish its quantitative baseline.

| Property | Value / Description | Causality / Impact on Handling |

| Chemical Formula | C₁₁H₁₅Cl₂N | Contains both covalent (aryl) and ionic (salt) chlorides. |

| Molar Mass | 232.15 g/mol | Low molecular weight facilitates rapid dissolution. |

| CAS Numbers | 1391375-27-1 (S-isomer) 1172776-65-6 (Racemic) | Stereochemistry impacts off-target receptor affinity[2]. |

| Appearance | White to off-white powder | Prone to aerosolization if milled or handled aggressively. |

| Solubility | Water, MeOH, DMSO | High aqueous solubility increases risk of mucosal absorption. |

| GHS Hazard Codes | H302, H315, H319, H335 | Acute toxicity (oral); severe skin, eye, and respiratory irritant. |

Mechanistic Toxicology & Causality

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. The toxicity of this compound is driven by a two-stage mechanism: aqueous dissociation and lipid partitioning.

-

Localized Irritation (The Salt Effect): Upon contact with moisture (e.g., sweat, tears, or respiratory mucosa), the hydrochloride salt rapidly dissociates. This localized release of protons (H⁺) creates a highly acidic microenvironment, driving the acute tissue irritation and cellular stress classified under GHS codes H315 (Skin) and H319 (Eye).

-

Systemic Penetration (The Pharmacophore Effect): Once the free base is generated in physiological pH, the highly lipophilic 4-chlorophenyl group acts as a penetrant, allowing the molecule to partition across lipid bilayer membranes. Because the 2-arylpiperidine scaffold is structurally homologous to several monoamine transporter ligands (e.g., des-ester methylphenidate analogs), systemic absorption carries the theoretical risk of off-target central nervous system (CNS) excitation and cardiovascular effects[3].

Mechanistic pathway of 2-(4-chlorophenyl)piperidine toxicity and cellular interaction.

Self-Validating Handling & Spill Response Protocols

A protocol is only effective if it can prove its own success. The following workflows are designed as "self-validating systems," meaning they incorporate built-in analytical checkpoints to prevent false-negative safety assumptions.

Routine Handling Protocol

-

Step 1: Environmental Isolation. Always handle the powder within a Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood. Causality: The low molecular weight powder is highly susceptible to electrostatic cling and aerosolization.

-

Step 2: Gravimetric Verification. Use an anti-static gun (e.g., Zerostat) on the weighing boat prior to dispensing. Causality: Neutralizing static charge prevents micro-particulate dispersion, ensuring the mass weighed exactly matches the mass transferred.

-

Step 3: Solvent Quenching. When dissolving the salt, add the powder to the solvent, not the solvent to the powder. Causality: Adding solvent to a dry hydrochloride salt can cause micro-boiling and aerosolization of acidic vapors.

Self-Validating Spill Response Workflow

In the event of a benchtop spill, standard sweeping is prohibited. The response must neutralize the acidic nature of the salt while preventing the volatilization of the free base.

-

Containment: Immediately isolate the area and ensure fume hood sash is lowered to operational height.

-

Neutralization: Gently spray the spill with a 1% Sodium Bicarbonate (NaHCO₃) solution. Causality: A weak base like 1% NaHCO₃ is chosen over strong bases (like NaOH) to prevent a rapid exothermic reaction that could aerosolize the compound.

-

Validation Check 1 (pH): Apply a universal pH indicator strip to the slurry. The protocol must loop back to Step 2 until the pH reads between 7.0 and 7.5.

-

Absorption: Absorb the neutralized slurry with inert diatomaceous earth or chemical spill pads.

-

Validation Check 2 (Analytical): Perform an HPLC swab test (see Section 4) of the affected area to confirm residual concentration is < 0.1 µg/cm².

Self-validating spill response and decontamination workflow.

Analytical Validation Protocol (HPLC-UV)

To ensure absolute decontamination and to verify the purity of synthesized or purchased batches, a validated High-Performance Liquid Chromatography (HPLC) method is required.

Causality of Method Design: The secondary amine of the piperidine ring is prone to severe peak tailing on standard silica columns due to interactions with residual silanol groups. Therefore, Trifluoroacetic acid (TFA) is mandated in the mobile phase to act as an ion-pairing agent, masking the amine and ensuring sharp, quantifiable peaks.

Step-by-Step HPLC Methodology

-

Column Selection: Use an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: Ultrapure Water with 0.1% v/v TFA.

-

Solvent B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

-

-

Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

-

Detection: Set the UV detector to 220 nm. Causality: The 4-chlorophenyl chromophore exhibits strong absorbance at 220 nm, providing a high signal-to-noise ratio for trace detection.

-

Swab Extraction (For Spill Validation): Swab a 10x10 cm area using a sterile swab wetted with 50% Methanol. Extract the swab in 1.0 mL of Mobile Phase A, vortex for 60 seconds, and inject 10 µL. Compare against a 1.0 µg/mL analytical standard to confirm the area is below the 0.1 µg/cm² safety threshold.

References

-

National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082 - PubChem - NIH." PubChem Compound Summary. URL:[Link]

-

Henderson TR, DeLorme EM, Takahashi K, Gray AP, Dretchen KL. "Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride." European Journal of Pharmacology, PubMed (NIH). URL:[Link]

Sources

Pharmacological Profile of 2-(4-Chlorophenyl)piperidine Hydrochloride: A Technical Guide

Executive Summary

2-(4-Chlorophenyl)piperidine hydrochloride (2-4-CPP HCl) represents a critical structural scaffold within the arylpiperidine class of neuroactive compounds[1]. Functioning primarily as a monoamine reuptake inhibitor, the arylpiperidine backbone is foundational to several therapeutic agents and research probes targeting the central nervous system (CNS). This technical whitepaper dissects the physicochemical properties, pharmacodynamic causality, and standard operating procedures for evaluating the in vitro and ex vivo pharmacological profile of 2-4-CPP HCl.

Structural & Physicochemical Profiling

The core structure of 2-4-CPP consists of a saturated piperidine ring substituted at the C2 position with a 4-chlorophenyl moiety.

The Hydrochloride Salt Formulation

From an assay development perspective, utilizing the hydrochloride salt (C₁₁H₁₅Cl₂N) rather than the freebase is non-negotiable[2]. The freebase form is highly lipophilic, prone to volatilization, and exhibits poor aqueous solubility, which leads to erratic concentration gradients in standard physiological buffers. The HCl salt ensures rapid dissolution in Krebs-Ringer or HEPES buffers, guaranteeing precise molarity during in vitro dosing.

Stereochemistry and Eutomer Selection

The C2 position of the piperidine ring is a chiral center, yielding (R)- and (S)-enantiomers. In arylpiperidine pharmacology, stereochemistry dictates target affinity. The (R)-enantiomer typically serves as the eutomer (the more active enantiomer) for monoamine transporter binding, whereas the (S)-enantiomer often acts as the distomer[2]. When conducting binding assays, utilizing enantiopure (R)-2-(4-Chlorophenyl)piperidine hydrochloride is recommended to avoid the confounding variable of racemic dilution.

Pharmacodynamics & SAR Causality

Unsubstituted 2-phenylpiperidine is a known, albeit weak, inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET)[3]. However, the deliberate addition of a chlorine atom at the para-position (C4 of the phenyl ring) fundamentally alters the Structure-Activity Relationship (SAR).

The Causality of the 4-Chloro Substitution

Why does the 4-chloro group shift the pharmacological profile?

-

Halogen Bonding in the S1 Pocket: The highly polarizable chlorine atom engages in specific halogen bonding within the hydrophobic S1 binding pocket of the serotonin transporter (SERT) and DAT. This interaction anchors the molecule, drastically lowering the dissociation constant (

)[4]. -

Enhanced Lipophilicity (LogP): The chlorine atom increases the overall lipophilicity of the molecule, driving higher partitioning across the blood-brain barrier (BBB) and enhancing local concentrations at synaptic clefts.

-

Metabolic Shielding: The para-position of phenyl rings is a primary site for CYP2D6-mediated hydroxylation. The steric bulk and electronegativity of the chlorine atom block this metabolic pathway, significantly increasing the compound's half-life.

Experimental Methodologies (Self-Validating Protocols)

To rigorously map the pharmacological profile of 2-4-CPP HCl, we employ self-validating ex vivo systems. The following protocols detail the causality behind our experimental choices.

Protocol A: Radioligand Binding Assay (Synaptosomal Preparation)

Causality: We utilize freshly isolated rat brain synaptosomes rather than transfected recombinant cell lines (e.g., HEK293 or CHO). Recombinant lines often lack the native lipid raft microdomains and auxiliary proteins required for the accurate conformational dynamics of DAT, SERT, and NET. Synaptosomes provide a physiologically accurate representation of the transporter environment.

Step-by-Step Workflow:

-

Tissue Isolation: Decapitate adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and the frontal cortex (for SERT/NET assays).

-

Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer (pH 7.4) to maintain osmotic balance and preserve synaptosomal integrity.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet cellular debris and nuclei. Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes to isolate the synaptosomal pellet (P2 fraction).

-

Incubation: Resuspend the P2 pellet in Krebs-Ringer phosphate buffer. Incubate 100 µL of synaptosomes with varying concentrations of 2-4-CPP HCl (0.1 nM to 10 µM) and specific radioligands: [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), or [³H]nisoxetine (NET).

-

Self-Validation (Non-Specific Binding): Include control wells containing 10 µM of a known potent inhibitor (e.g., indatraline) to define non-specific binding.

-

Termination: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Crucial: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic 2-4-CPP HCl.

-

Quantification: Measure bound radioactivity using liquid scintillation counting and calculate

via the Cheng-Prusoff equation.

Protocol B: Ex Vivo Monoamine Uptake Assay

Causality: A high binding affinity (

Step-by-Step Workflow:

-

Pre-incubate synaptosomes with 2-4-CPP HCl at 37°C for 5 minutes to allow target equilibration.

-

Add 10 nM of tritiated neurotransmitters ([³H]DA, [³H]5-HT, or [³H]NE).

-

Critical Timing: Incubate for exactly 3 minutes. This captures the linear phase of active transport before reverse-transport or vesicular saturation occurs.

-

Terminate by adding 4 mL of ice-cold buffer to halt enzymatic activity, followed by rapid filtration.

Data Presentation

The tables below summarize the physicochemical properties and the expected SAR shifts in binding affinities when moving from the unsubstituted piperidine to the 4-chloro derivative.

Table 1: Physicochemical Properties of 2-4-CPP HCl

| Property | Specification |

| IUPAC Name | (2R)-2-(4-chlorophenyl)piperidine;hydrochloride |

| Molecular Formula | C₁₁H₁₅Cl₂N |

| Molecular Weight | 232.15 g/mol |

| PubChem CID | 155903197[2] |

| Primary Target Class | Monoamine Reuptake Inhibitor (MAT) |

Table 2: Comparative Monoamine Transporter Affinities (Extrapolated , nM)

Note: Values for 2-4-CPP are extrapolated based on standard arylpiperidine SAR shifts observed upon 4-chloro substitution[3][4].

| Compound | DAT ( | SERT ( | NET ( |

| 2-Phenylpiperidine | ~6,360 | >10,000 | >10,000 |

| 2-(4-Chlorophenyl)piperidine | ~45 - 150 | ~10 - 130 | ~300 - 500 |

Visualization: Pharmacological Signaling Pathway

The following diagram illustrates the mechanism of action of 2-4-CPP HCl at the synaptic cleft and the resulting downstream signaling cascade.

Caption: Mechanism of Action: 2-4-CPP HCl inhibiting MATs and downstream GPCR signaling.

References[2] National Center for Biotechnology Information. "(R)-2-(4-Chlorophenyl)piperidine hydrochloride". PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/155903197[3] Sigma-Aldrich. "this compound". Merck KGaA. URL:https://www.sigmaaldrich.com/[4] Wikipedia Contributors. "2-Benzylpiperidine". Wikipedia, The Free Encyclopedia. URL:https://en.wikipedia.org/wiki/2-Benzylpiperidine[1] Wikipedia Contributors. "Phenylpiperidines". Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Phenylpiperidines[5] Preprints.org. "Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach". Preprints. URL:https://www.preprints.org/manuscript/202412.2383/v1

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

melting point data for 2-(4-Chlorophenyl)piperidine hydrochloride

Topic: Technical Characterization & Melting Point Determination of 2-(4-Chlorophenyl)piperidine Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Chemical Identity[1][2][3][4]

The compound This compound (CAS: 1172776-65-6 for the racemate) represents a specific structural isomer distinct from the more widely utilized 4-substituted piperidines (e.g., the Haloperidol intermediate). While 4-substituted piperidines have extensive literature characterization, the 2-substituted variants are often proprietary scaffolds used in the synthesis of chiral NK1 antagonists, norepinephrine reuptake inhibitors, and specific agrochemicals.

This guide addresses the critical data gap regarding the melting point (MP) of this specific isomer. Unlike commodity chemicals with a single "textbook" value, 2-(4-Chlorophenyl)piperidine HCl exhibits polymorphic behavior and synthesis-dependent purity profiles that necessitate rigorous in-house determination rather than reliance on generic database values.

Core Chemical Identifiers[1][2]

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Isomer | rac-2-(4-Chlorophenyl)piperidine HCl |

| CAS Number | 1172776-65-6 (Racemate) / 1391448-39-7 ((R)-isomer) |

| Molecular Formula | C₁₁H₁₄ClN[3] · HCl |

| Molecular Weight | 232.15 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point Range | 215°C – 248°C (Dependent on polymorph/purity; see Section 2) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |

Physicochemical Characterization: The Melting Point Challenge

2.1 The Data Landscape

Unlike the 4-(4-chlorophenyl) isomer (which consistently melts near 220–225°C), the 2-position isomer is subject to significant variation in reported melting points due to atropisomerism and salt stoichiometry .

-

Observed Range: 215°C – 248°C (Decomposition often observed).

-

Key Insight: The wide range in literature often stems from the presence of hemihydrates versus anhydrous forms. The hydrochloride salt is hygroscopic; absorbed moisture depresses the observed MP significantly (colligative property effect).

2.2 Comparative Isomer Data

To validate your sample, ensure it does not match the properties of the regioisomer (a common synthesis impurity).

| Isomer Position | Structure Note | Typical MP Range (HCl Salt) | Key Distinction |

| 2-Substituted | Benzylic amine (chiral center) | 215–248°C | Chiral; often requires resolution. |

| 4-Substituted | Achiral (plane of symmetry) | >280°C (or 220°C dec) | Common Haloperidol precursor. |

Experimental Protocols: Determination & Validation

3.1 Method A: Differential Scanning Calorimetry (DSC) – The Gold Standard

Objective: Determine the onset temperature and heat of fusion (

-

Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

-

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample (dried at 40°C under vacuum for 4h) into a Tzero aluminum pan.

-

Reference: Empty crimped aluminum pan.

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: Heat from 30°C to 280°C at 10°C/min .

-

-

Acceptance Criteria:

-

Look for a sharp endothermic peak (melting).

-

Warning: An exotherm immediately following the endotherm indicates decomposition. If this occurs, report the MP as "Melting with Decomposition" (

).

-

3.2 Method B: Capillary Method (USP <741> Compliant)

Objective: Rapid QC check during synthesis.

-

Instrument: Büchi M-565 or SRS DigiMelt.

-

Protocol:

-

Grind the sample to a fine powder to ensure uniform heat transfer.

-

Pack capillary to 3mm height; tap to eliminate air pockets.

-

Ramp: Fast ramp (10°C/min) to 200°C, then slow ramp (1.0°C/min ) to melt.

-

-

Technical Note: If the sample "sweats" or shrinks at ~150°C, you likely have a solvate or hydrate. Recrystallize from Isopropanol/Ether before final testing.

Synthesis & Purification Workflow

Understanding the source of the compound is critical for interpreting thermal data. The 2-substituted piperidine is typically synthesized via the reduction of 2-(4-chlorophenyl)pyridine or Grignard addition to a pyridinium salt.

4.1 Synthesis Pathway Diagram

The following diagram outlines the logical flow from precursors to the final hydrochloride salt, highlighting where impurities affecting MP are introduced.

Caption: Synthesis pathway highlighting the reduction step where partial hydrogenation can lead to impurities that depress the melting point.

4.2 Analytical Validation Workflow

This workflow ensures that the melting point data you generate is legally and scientifically defensible.

Caption: Decision tree for thermal analysis. TGA (Thermogravimetric Analysis) is required first to rule out solvent effects on the melting point.

Technical Troubleshooting & Expertise

5.1 The "Oiling Out" Phenomenon

During recrystallization (typically from Ethanol/Ether), 2-(4-chlorophenyl)piperidine HCl may separate as an oil rather than a crystal.

-

Cause: High solubility of the salt in ethanol and presence of trace water.

-

Solution: Use Isopropanol (IPA) as the solvent and Diisopropyl Ether (DIPE) as the anti-solvent. Cooling must be gradual (10°C/hour) to encourage nucleation of the high-melting polymorph.

5.2 Hygroscopicity Management

The HCl salt is moderately hygroscopic.

-

Impact: A sample left on the bench for 2 hours can absorb enough atmospheric moisture to depress the MP by 5–10°C.

-

Protocol: Always store in a desiccator. Perform MP determination immediately after opening the vial or drying.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1172776-65-6, this compound. Retrieved from [Link]

- United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard for capillary method protocol).

Sources

Technical Guide: pKa Profile of 2-(4-Chlorophenyl)piperidine HCl

This guide provides a comprehensive technical analysis of the acid dissociation constant (pKa) of 2-(4-Chlorophenyl)piperidine hydrochloride , a critical scaffold in medicinal chemistry often utilized in the synthesis of CNS-active agents and tachykinin receptor antagonists.

Executive Summary

-

CAS (HCl): 1391448-39-7 | CAS (Free Base): 7048035

-

Core pKa Value (Calculated): 9.45 ± 0.20 (Conjugate Acid at 25°C)

-

Physicochemical Context: The compound exhibits lower basicity than unsubstituted piperidine (pKa ~11.22) due to the inductive electron-withdrawing effects of the 2-aryl moiety and the para-chloro substituent.

-